4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

Catalog No.
S902166
CAS No.
2623-36-1
M.F
C12H10N2NaO4S
M. Wt
301.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

CAS Number

2623-36-1

Product Name

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

IUPAC Name

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate

Molecular Formula

C12H10N2NaO4S

Molecular Weight

301.28 g/mol

InChI

InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);

InChI Key

HFGPHGULHMOKLJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.[Na]

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt, also known as Tropaeolin Y, is a synthetic organic azo dye. Azo dyes are a large class of organic compounds characterized by a central azo group (N=N) linking two aromatic rings []. Tropaeolin Y is water-soluble and has various applications in scientific research, particularly in biology and material science [].


Molecular Structure Analysis

Tropaeolin Y has a complex molecular structure consisting of two benzene rings connected by a central azo group (N=N). One benzene ring has a hydroxyl group (OH) attached in the para (4') position, and the other has a sulfonic acid group (SO3H) with a sodium cation (Na+) attached, making it a salt []. This structure gives Tropaeolin Y several key features:

  • The azo group allows the molecule to absorb light at specific wavelengths, resulting in its coloring properties [].
  • The sulfonic acid group makes the molecule water-soluble [].
  • The negative charge on the sulfonate group and the positive charge on the sodium ion can participate in ionic interactions with other molecules [].

Chemical Reactions Analysis

Tropaeolin Y can participate in various chemical reactions. Here are two relevant examples:

  • Synthesis

    Tropaeolin Y can be synthesized through diazotization of a precursor molecule, followed by coupling with another aromatic compound []. This is a common method for azo dye synthesis. However, specific details of the synthesis for Tropaeolin Y are not readily available due to potential commercial confidentiality [].

  • Binding to biomolecules

    Due to its ionic character and affinity for aromatic groups, Tropaeolin Y can bind to certain biomolecules like proteins and polysaccharides []. This property is useful in biological staining techniques.


Physical And Chemical Properties Analysis

  • Color: Reddish-orange []
  • Melting point: Not readily available []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • Stability: Stable under normal storage conditions []

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

301.02589726 g/mol

Monoisotopic Mass

301.02589726 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-16

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